molecular formula C7H5NO B1315467 Furo[2,3-B]pyridine CAS No. 272-01-5

Furo[2,3-B]pyridine

Cat. No. B1315467
CAS RN: 272-01-5
M. Wt: 119.12 g/mol
InChI Key: RCFDIXKVOHJQPP-UHFFFAOYSA-N
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Description

Furo[2,3-B]pyridine is a chemical compound with the molecular formula C7H5NO. It has an average mass of 119.121 Da and a mono-isotopic mass of 119.037117 Da .


Synthesis Analysis

The synthesis of Furo[2,3-B]pyridine involves various methods. One method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . Another method involves the synthesis of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro .


Molecular Structure Analysis

The molecular structure of Furo[2,3-B]pyridine includes a furo and a pyridine ring. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 179.6±13.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C .


Chemical Reactions Analysis

Furo[2,3-B]pyridine undergoes various chemical reactions. For instance, it can participate in a four-step cascade reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization .


Physical And Chemical Properties Analysis

Furo[2,3-B]pyridine has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 13.7±0.5 10-24 cm3. It also has a surface tension of 46.0±3.0 dyne/cm and a molar volume of 99.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

Furo[2,3-b]pyridine derivatives have been synthesized through various chemical processes, with their structures characterized using advanced spectroscopic techniques. For instance, a study demonstrated the synthesis of these derivatives with antioxidant and biological activity assessment. These compounds showed significant radical scavenging activity, highlighting their potential in developing antioxidant agents (Al‐Refai et al., 2018).

Electrophilic Cyclization

The electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines into 2,3-disubstituted furo[2,3-b]pyridines showcases a facile entry into these compounds under mild conditions. This process involves palladium-catalyzed cross-coupling followed by cyclization, demonstrating a valuable synthetic route (Arcadi et al., 2002).

Chemical Reactivity Space

Research has charted the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines, synthesized via the heterocyclization of pyridine-N-oxide derivatives. The study explored the framework's reactivity, providing methods for its functionalization. This opens up avenues for the development of novel compounds with potential applications in various fields (Fumagalli & da Silva Emery, 2016).

Applications in Organic Electronics

Furo[2,3-b]pyridine derivatives have been utilized in the creation of materials for organic electronics. A notable example includes the development of highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine as a core structure for triplet host materials in green phosphorescent organic light-emitting diodes, demonstrating high efficiency and power (Lee & Lee, 2013).

Safety And Hazards

Furo[2,3-B]pyridine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . When handling, it is advised to avoid all personal contact, including inhalation, and to wear protective clothing .

properties

IUPAC Name

furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDIXKVOHJQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497456
Record name Furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-B]pyridine

CAS RN

272-01-5
Record name Furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
RN Kumar, Y Poornachandra, P Nagender… - European Journal of …, 2016 - Elsevier
A series of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3′,2′:4,5]furo[3,2-d] pyrimidine derivatives 3a-b, 6a-k, 9, 10a-b, 11a-c and 12a-c were prepared from 2-…
Number of citations: 33 www.sciencedirect.com
WB Choi, IN Houpis, HRO Churchill, A Molina… - Tetrahedron letters, 1995 - Elsevier
A Practical Synthesis of the 5Chloromethyl-furo[2,3-hlpyridine Pharmacophore Page 1 Tetrahedron Letters. Vol. 36, No. 26. pp. 45714574, 1995 Elsevier Science Ltd Printed in …
Number of citations: 63 www.sciencedirect.com
F Fumagalli, SMG de Melo, CM Ribeiro… - Bioorganic & Medicinal …, 2019 - Elsevier
Identification of new antibiotics suitable for the treatment of tuberculosis is required. In addition to selectivity, it is necessary to find new antibiotics that are effective when the tuberculous …
Number of citations: 14 www.sciencedirect.com
JW McFarland, RP Wollerman… - Journal of …, 1971 - Wiley Online Library
Two routes were employed to synthesize unsubstituted furo[2,3‐b]pyridine (IV). The first method started with ethyl 5‐aminofuro[2,3‐b] pyridine‐2‐carboxylate (1) and involved …
Number of citations: 13 onlinelibrary.wiley.com
MM Ibrahim, M Al-Refai, MN Azmi, H Osman… - Journal of the Iranian …, 2019 - Springer
The present research work describes the synthesis of new series of nicotinonitrile (2) and furo[2,3-b]pyridine (3) heterocycles bearing thiophene substituent. The nicotinonitrile …
Number of citations: 6 link.springer.com
JS Debenham, CB Madsen-Duggan… - Bioorganic & Medicinal …, 2010 - Elsevier
The synthesis, SAR and binding affinities of cannabinoid-1 receptor (CB1R) inverse agonists based on furo[2,3-b]pyridine scaffolds are described. Food intake, mechanism specific …
Number of citations: 26 www.sciencedirect.com
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com
CW Lee, JY Lee - Chemical Communications, 2013 - pubs.rsc.org
Highly electron deficient pyrido[3′,2′:4,5]furo[2,3-b]pyridine (PFP) was developed as a core structure of a triplet host material and a derivative of PFP, 3-(3-(carbazole-9-yl)phenyl) …
Number of citations: 23 pubs.rsc.org
M Bhupathy, DA Conlon, KM Wells… - Journal of …, 1995 - Wiley Online Library
A practical synthesis of 5‐(chloromethyl)furo[2,3‐b]pyridine (10), the side chain used to incorporate a key pharmacophore of the HIV protease inhibitor, L‐754,394, is described. The …
Number of citations: 47 onlinelibrary.wiley.com

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